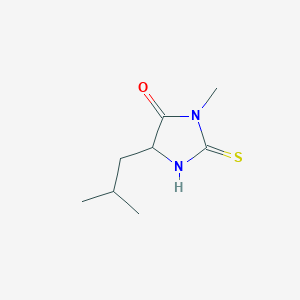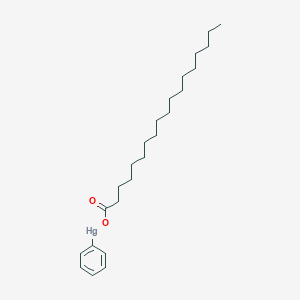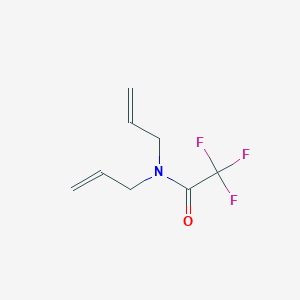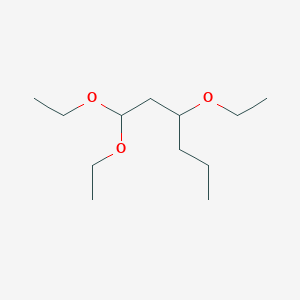
1-(4-Pyridyl)piperazin
Übersicht
Beschreibung
1-(Pyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring bonded to a pyridine ring at the 4-position. This compound is known for its versatility and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Target of Action
1-(4-Pyridyl)piperazine is an active structural component that is used as a building block to prepare various medicinally important active molecules It’s known to interact with inorganic ions or metal chloride in a hydrochloric acid medium .
Mode of Action
The mode of action of 1-(4-Pyridyl)piperazine involves the formation of new salts through self-assembly with inorganic ions or metal chloride . This process leads to the formation of diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures . The compound forms extensive intermolecular interactions, ranging from strong X–H···Y (X=O, N; Y=Cl, O) hydrogen bonds to weak C–H···M (M=O, Cl) interactions .
Biochemical Pathways
The compound’s interaction with inorganic ions or metal chloride can induce the formation of diverse supramolecular architectures . This suggests that the compound may influence various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability.
Result of Action
The compound’s ability to form diverse architectures through self-assembly with inorganic ions or metal chloride suggests that it may have a wide range of potential effects .
Action Environment
The action of 1-(4-Pyridyl)piperazine can be influenced by environmental factors. For instance, the compound’s self-assembly with inorganic ions or metal chloride occurs in a hydrochloric acid medium . Additionally, the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.
Biochemische Analyse
Biochemical Properties
1-(4-Pyridyl)piperazine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of Nocathiacin I analogs for antibacterial studies . The compound’s interactions with these biomolecules often involve hydrogen bonding and electrostatic interactions, which are essential for the formation of stable complexes.
Cellular Effects
1-(4-Pyridyl)piperazine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA (γ-aminobutyric acid) receptors can modulate neurotransmission, leading to changes in cellular activity .
Molecular Mechanism
The molecular mechanism of 1-(4-Pyridyl)piperazine involves its binding interactions with biomolecules. It can act as an agonist or antagonist at specific receptors, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For instance, its binding to acetylcholine receptors can inhibit acetylcholinesterase, affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Pyridyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with various anions, which can affect its crystallization and stability over time .
Dosage Effects in Animal Models
The effects of 1-(4-Pyridyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, in dogs and cats, single oral doses of 110 mg/kg can cause slight adverse reactions, while doses of 800 mg/kg can lead to neurotoxic symptoms .
Metabolic Pathways
1-(4-Pyridyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
The transport and distribution of 1-(4-Pyridyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
1-(4-Pyridyl)piperazine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(Pyridin-4-yl)piperazin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Eine weitere Methode umfasst die Ugi-Reaktion, die Ringöffnung von Aziridinen unter Einwirkung von N-Nukleophilen und die intermolekulare Cycloaddition von Alkinen mit Aminogruppen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird 1-(Pyridin-4-yl)piperazin häufig durch die Reaktion von 1-Methyl-4-(Piperidin-4-yl)piperazin mit 1-Fluor-2-Methoxy-4-Nitrobenzol hergestellt, gefolgt von katalytischer Hydrierung .
Chemische Reaktionsanalyse
Reaktionstypen: 1-(Pyridin-4-yl)piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Hydrierungsverfahren durchgeführt werden.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Piperazinrings.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Piperazine und Pyridine, die häufig als Zwischenprodukte in der pharmazeutischen Synthese verwendet werden .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)piperazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird in der Untersuchung von Enzyminhibitoren und Rezeptorantagonisten eingesetzt.
Medizin: Dient als Vorläufer für die Entwicklung von Medikamenten, die auf neurologische und psychiatrische Erkrankungen abzielen.
Industrie: Wird bei der Herstellung von Agrochemikalien und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 1-(Pyridin-4-yl)piperazin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es wirkt als Antagonist an Histamin H3- und Sigma-1-Rezeptoren, die an der Modulation der Neurotransmitterfreisetzung und der Schmerzempfindung beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, effektiv an diese Rezeptoren zu binden, ihre Aktivität zu hemmen und zu therapeutischen Wirkungen zu führen .
Ähnliche Verbindungen:
- 1-(2-Pyridinyl)piperazin
- 1-(3-Fluor-2-pyridinyl)piperazin
- 4-Piperazinopyridin
Vergleich: 1-(Pyridin-4-yl)piperazin ist aufgrund seiner spezifischen Bindungsaffinität zu Histamin H3- und Sigma-1-Rezeptoren einzigartig, was es von anderen Piperazinderivaten unterscheidet. Obwohl ähnliche Verbindungen strukturelle Merkmale gemeinsam haben, können ihre pharmakologischen Profile und Anwendungen erheblich variieren .
Zusammenfassend lässt sich sagen, dass 1-(Pyridin-4-yl)piperazin eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung ist. Seine einzigartigen chemischen Eigenschaften und Wechselwirkungen mit molekularen Zielstrukturen machen es zu einem wertvollen Werkzeug bei der Entwicklung neuer Pharmazeutika und Industriechemikalien.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and pyridines, which are often used as intermediates in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Pyridinyl)piperazine
- 1-(3-Fluoro-2-pyridinyl)piperazine
- 4-Piperazinopyridine
Comparison: 1-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which distinguishes it from other piperazine derivatives. While similar compounds may share structural features, their pharmacological profiles and applications can vary significantly .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZBAQXTXNIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143520 | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-91-9 | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Pyridyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of 1-(4-Pyridyl)piperazine?
A1: Both experimental and theoretical studies, including FT-IR, Raman spectroscopy, and density functional theory calculations (B3LYP/6-31G(d)), indicate that the equatorial-equatorial (e-e) isomer is the most stable form of 1-(4-Pyridyl)piperazine. [, ]
Q2: How does the structure of 1-(4-Pyridyl)piperazine influence its coordination to metals?
A2: 1-(4-Pyridyl)piperazine acts as a bridging ligand through its pyridyl and piperazine nitrogen atoms. This bridging ability allows it to form dinuclear complexes with metal centers. For instance, it reacts with a Vitamin B12 model, (py)Co(DH)2Cl (DH = monoanion of dimethylglyoxime), to form dinuclear complexes where the pyridyl nitrogen of 1-(4-Pyridyl)piperazine coordinates to the cobalt center. []
Q3: How does the solvent environment affect the conformational equilibrium of 1-(4-Pyridyl)piperazine?
A3: NMR studies, including 1H, 13C, DEPT, COSY, HETCOR, and INADEQUATE experiments, reveal that both the molecular geometry and the ratio of stable conformers of 1-(4-Pyridyl)piperazine change depending on the solvent used. This suggests that solvent interactions significantly influence the conformational preferences of the molecule. []
Q4: Can 1-(4-Pyridyl)piperazine enhance signal intensity in mass spectrometry applications?
A4: Yes, when used as a derivatizing agent for peptide carboxyl groups, 1-(4-Pyridyl)piperazine, along with its derivatives like 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, can significantly enhance signal intensity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This improvement is particularly noticeable for peptides with low molecular weight and high isoelectric points. []
Q5: What unique spectroscopic behavior is observed in platinum complexes of 1-(4-Pyridyl)piperazine?
A5: In [Pt(4-Xpy)4]Cl2 salts, where 4-Xpy represents various 4-substituted pyridines including 1-(4-Pyridyl)piperazine, a significant downfield shift in the 1H NMR signals for the pyridyl H2/6 protons is observed in CDCl3. This downfield shift, attributed to the presence of strong ion pairs between [Pt(4-Xpy)4]2+ and 2Cl– stabilized by multiple C-H···Cl contacts, highlights the influence of non-covalent interactions on the spectroscopic properties of these complexes. []
Q6: What is the significance of studying the hydrogen bonding networks in 1-(4-Pyridyl)piperazine?
A6: Research has explored the impact of anionic geometries on the hydrogen bonding networks formed by 1-(4-Pyridyl)piperazine. [] Understanding these interactions is crucial as hydrogen bonding plays a vital role in molecular recognition, crystal packing, and potentially influences the compound's biological activity and interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)





